molecular formula C3H5NO3 B12379050 N-Formylglycine-d2

N-Formylglycine-d2

Cat. No.: B12379050
M. Wt: 105.09 g/mol
InChI Key: UGJBHEZMOKVTIM-DICFDUPASA-N
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Description

N-Formylglycine-d2 is a deuterated form of N-Formylglycine, an endogenous metabolite. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. N-Formylglycine itself is a post-translationally modified amino acid found in the active sites of type I sulfatases, where it plays a crucial role in catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formylglycine-d2 involves the incorporation of deuterium into the N-Formylglycine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the formylation reaction of glycine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-Formylglycine-d2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound. These products can be further utilized in various research applications .

Scientific Research Applications

N-Formylglycine-d2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Formylglycine-d2 involves its role as a post-translational modification in type I sulfatases. The formylglycine residue is essential for the catalytic activity of these enzymes, facilitating the hydrolysis of sulfate esters. The formylglycine-generating enzyme (FGE) catalyzes the oxidation of cysteine to formylglycine, which then participates in the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Formylglycine-d2 include:

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying biochemical processes and developing new drugs .

Properties

Molecular Formula

C3H5NO3

Molecular Weight

105.09 g/mol

IUPAC Name

2,2-dideuterio-2-formamidoacetic acid

InChI

InChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7)/i1D2

InChI Key

UGJBHEZMOKVTIM-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC=O

Canonical SMILES

C(C(=O)O)NC=O

Origin of Product

United States

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